2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .
Molecular Structure Analysis
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .
Chemical Reactions Analysis
The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be analyzed using various spectroscopic techniques . There is substantial proof that anionic variants EY show photoactivity in the bulk of other photoreaction investigations .
Scientific Research Applications
Anti-Inflammatory Applications
- Summary of Application: Pyrimidines have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application: Various methods for the synthesis of pyrimidines are described in the literature . The specific methods would depend on the exact pyrimidine derivative being synthesized.
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antidiabetic Applications
- Summary of Application: Pyrrolo[2,3-d]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods of Application: The specific methods of application would involve the synthesis of the pyrrolo[2,3-d]pyrimidine-based analogues and their subsequent testing for α-amylase enzyme inhibition .
- Results or Outcomes: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for certain compounds, with IC50 values in the 0.252–0.281 mM range .
Neuroprotective and Anti-neuroinflammatory Applications
- Summary of Application: Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell model .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Future Directions
Pyrazolo [3,4-d]pyrimidines continue to be of great interest in drug discovery programmes, especially those in cancer drug discovery . This review will represent the complete medicinal and pharmacological profile of pyrido [2,3- d ]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .
properties
IUPAC Name |
2-benzylsulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-13-8-5-9-14(13)17-15(16-11)20(18,19)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZNBSKVEAVOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.